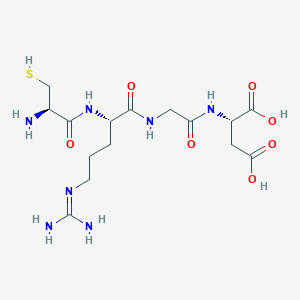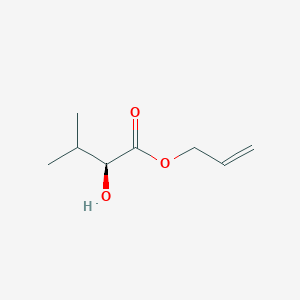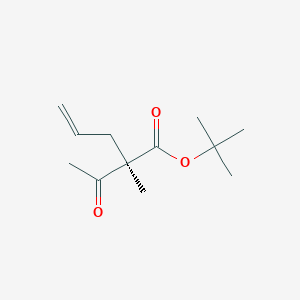
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one is an organic compound with a complex structure that includes a phenyl group, a tert-butyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a phenylacetylene derivative with a tert-butyl halide in the presence of a strong base, followed by hydroxylation and further functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the alkyne group results in an alkene or alkane. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Aplicaciones Científicas De Investigación
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and tert-butyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar in having tert-butyl and hydroxyl groups but differs in the overall structure and reactivity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Shares the tert-butyl and phenyl groups but has a different core structure.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Contains multiple tert-butyl and hydroxyl groups, used in different applications.
Uniqueness
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one is unique due to its combination of functional groups and the presence of an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications .
Propiedades
Número CAS |
184696-95-5 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
4-tert-butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C18H24O2/c1-16(2,3)18(20,17(4,5)6)13-12-15(19)14-10-8-7-9-11-14/h7-11,20H,1-6H3 |
Clave InChI |
CGRRGSXTTGKUMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C#CC(=O)C1=CC=CC=C1)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


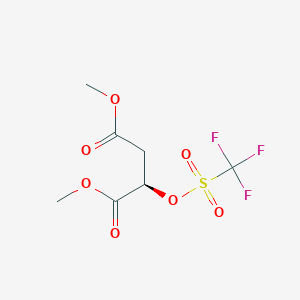
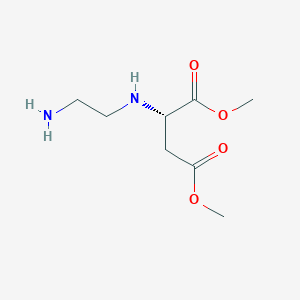
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
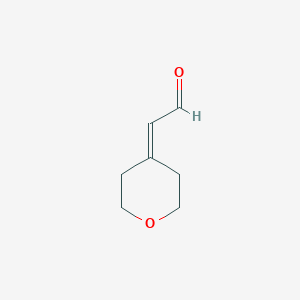
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)

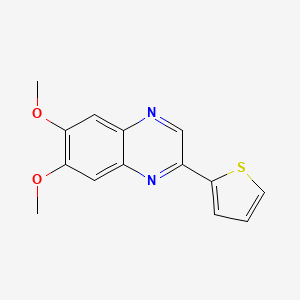

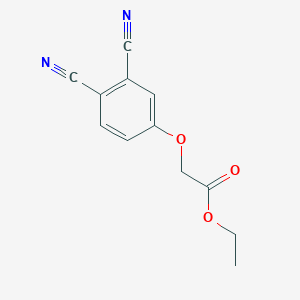

![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)
